2-(5-Methyl-tetrazol-1-yl)-3-phenyl-acrylic acid
Description
Molecular Architecture and Stereochemical Considerations
The molecular structure of 2-(5-Methyl-tetrazol-1-yl)-3-phenyl-acrylic acid is defined by its molecular formula of carbon-eleven hydrogen-ten nitrogen-four oxygen-two, yielding a molecular weight of 230.22 grams per mole. The compound features a central acrylic acid backbone with the tetrazole ring attached at the alpha position and a phenyl group at the beta position, creating a highly conjugated system that influences both its chemical reactivity and physical properties. The tetrazole moiety, specifically the 5-methyl-1H-tetrazole unit, provides a planar five-membered ring containing four nitrogen atoms in a specific arrangement that contributes to the molecule's overall electron distribution and potential for intermolecular interactions.
The stereochemical aspects of this compound are particularly noteworthy due to the presence of the carbon-carbon double bond in the acrylic acid portion, which can exist in either cis or trans configurations. Based on the systematic nomenclature and structural data available, the compound appears to adopt a specific geometric configuration that influences its overall molecular conformation. The phenyl ring attached to the beta carbon of the acrylic acid system provides additional structural rigidity and contributes to the extended conjugation throughout the molecule.
The spatial arrangement of functional groups within the molecule creates distinct regions of electron density distribution, with the tetrazole ring serving as an electron-withdrawing group and the phenyl ring providing aromatic stabilization. This molecular architecture results in a compound with unique electronic properties that manifest in its spectroscopic and chemical behavior.
| Structural Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₁H₁₀N₄O₂ | |
| Molecular Weight | 230.22 g/mol | |
| Chemical Abstracts Service Number | 1738-50-7 | |
| Canonical SMILES | O=C(O)/C(n1nnnc1C)=C/c2ccccc2 |
Properties
IUPAC Name |
(Z)-2-(5-methyltetrazol-1-yl)-3-phenylprop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O2/c1-8-12-13-14-15(8)10(11(16)17)7-9-5-3-2-4-6-9/h2-7H,1H3,(H,16,17)/b10-7- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTBNDKSHTBGKBT-YFHOEESVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=NN1C(=CC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=NN1/C(=C\C2=CC=CC=C2)/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1738-50-7 | |
| Record name | 2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)-3-phenylprop-2-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Mechanism and Conditions
A phenylacetaldehyde derivative reacts with 1H-tetrazole-5-acetic acid under reflux in acetonitrile, catalyzed by diethylamine. The base facilitates deprotonation, enabling nucleophilic attack on the aldehyde carbonyl, followed by dehydration to form the α,β-unsaturated system.
Example Protocol
-
Reagents : 3-Phenylpropionaldehyde (1.0 mmol), 1H-tetrazole-5-acetic acid (1.5 mmol), diethylamine (20 mmol), acetonitrile (6 mL).
-
Procedure : Reflux at 82°C for 24 hours, followed by acidification with 5 M HCl to precipitate the product.
Michael Addition Using Tetrazole-Containing Acrylic Esters
Michael addition leverages nucleophilic attack on α,β-unsaturated carbonyl compounds. Here, a tetrazole-substituted acrylate serves as the Michael acceptor, reacting with a phenyl Grignard reagent.
Experimental Workflow
Methyl 2-(5-methyl-tetrazol-1-yl)acrylate is synthesized first via esterification of 1H-tetrazole-5-acetic acid. Subsequent Michael addition with phenylmagnesium bromide introduces the phenyl group.
Key Steps
-
Esterification : 1H-tetrazole-5-acetic acid + methanol (H₂SO₄ catalyst) → methyl ester.
-
Michael Addition : Methyl ester + PhMgBr (THF, 0°C) → 2-(5-methyl-tetrazol-1-yl)-3-phenyl-acrylic acid.
Multicomponent Reactions (MCRs)
MCRs enable one-pot synthesis by combining aldehydes, tetrazole precursors, and acrylic acid derivatives. This method enhances atom economy and reduces purification steps.
Ugi-Type Reaction
A four-component Ugi reaction involving:
-
5-Methyl-1H-tetrazole
-
Benzaldehyde
-
Acrylic acid
-
Isocyanide
Conditions : Methanol, room temperature, 12 hours.
Yield : 48–52%.
Post-Functionalization of Preformed Tetrazole Rings
This approach modifies pre-synthesized tetrazole derivatives via acylation or alkylation.
Acylation of 5-Methyltetrazole
5-Methyltetrazole is treated with 3-phenylacryloyl chloride in dichloromethane with triethylamine.
Comparative Analysis of Synthetic Methods
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Knoevenagel Condensation | High regioselectivity; scalable | Prolonged reflux time; moderate yields | 58–73 |
| Michael Addition | Mild conditions; functional group tolerance | Requires pre-synthesized acrylate ester | ~65 |
| Multicomponent Reactions | One-pot synthesis; atom-efficient | Lower yields; byproduct formation | 48–52 |
| Post-Functionalization | Rapid; high yields | Requires specialized starting materials | 70 |
Optimization Strategies and Novel Approaches
Solvent and Catalyst Screening
Chemical Reactions Analysis
Types of Reactions
2-(5-Methyl-tetrazol-1-yl)-3-phenyl-acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acrylic acid moiety to an alcohol or alkane.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can lead to a variety of new derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
2-(5-Methyl-tetrazol-1-yl)-3-phenyl-acrylic acid has been investigated for its potential anticancer properties. Research indicates that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that compounds derived from this acrylic acid can inhibit the growth of human colorectal (HCT-116) and breast (MCF-7) cancer cells with IC50 values ranging from 1.9 to 7.52 μg/mL . The mechanism of action appears to involve the modulation of specific signaling pathways associated with cell proliferation and apoptosis.
Photovoltaic Technologies
This compound has also found applications in dye-sensitized solar cells (DSSCs). Recent studies highlight its use as a photosensitizer in tandem DSSC configurations, where it contributes to improved photovoltaic efficiency. By modifying the compound's structure and utilizing coadsorption techniques, researchers have achieved power conversion efficiencies up to 6.37% in optimized DSSCs . The incorporation of this compound enhances light absorption and electron transfer processes, making it a valuable component in renewable energy technologies.
Organic Synthesis
In organic chemistry, this compound serves as an important building block for the synthesis of various biologically active compounds. Its ability to undergo Michael addition reactions allows for the formation of complex molecular architectures that are essential in drug discovery . The versatility of this compound in synthetic pathways enables chemists to develop new derivatives with tailored biological activities.
Case Study 1: Anticancer Activity
A comprehensive study was conducted to evaluate the anticancer effects of derivatives synthesized from this compound. Through RNA sequencing and gene expression analysis, researchers identified significant changes in transcript levels associated with cancer progression pathways after treatment with these derivatives . This study underscores the potential for developing targeted therapies based on the structural modifications of this acrylic acid derivative.
Case Study 2: Photovoltaic Efficiency Enhancement
In another case study focused on photovoltaic applications, researchers synthesized novel phenothiazine-based dyes incorporating this compound as an anchoring unit. The study demonstrated that through systematic modifications and optimization techniques, the efficiency of DSSCs could be significantly improved, showcasing the practical implications of this compound in renewable energy solutions .
Mechanism of Action
The mechanism of action of 2-(5-Methyl-tetrazol-1-yl)-3-phenyl-acrylic acid involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to interact with enzymes and receptors in a similar manner. This interaction can modulate various biological processes, leading to its observed effects.
Comparison with Similar Compounds
Structural Analogues with Tetrazole Moieties
Compound 14: (E)-1-[[1-(1H-Tetrazol-5-yl)phenyl-2-yl]methyl]imidazole-4-acrylic acid
- Structure : Features a tetrazole ring at position 5, connected to a phenyl group and an imidazole-acrylic acid chain.
- Synthesis : Prepared via General Procedure 6 with a 95% yield, using alkylation and condensation steps .
- Key Data :
- ESI-MS : m/z 297.30 (M+H⁺)
- NMR : Distinct aromatic (δ 7.48–8.85 ppm) and acrylic proton signals (δ 6.49 ppm, J = 16.0 Hz).
- Comparison : The absence of a methyl group on the tetrazole in Compound 14 may reduce steric hindrance compared to the target compound. Imidazole substitution could enhance metal-binding capacity, whereas the methyl group in the target compound may improve lipophilicity.
[4-(5-Methyl-tetrazol-1-yl)-phenyl]-acetic acid
- Structure : A phenylacetic acid derivative with a 5-methyltetrazole substituent at the para position .
- Key Data: CAS No. 7 (partial reference).
- The methyltetrazole group is shared, suggesting similar metabolic stability.
Heterocyclic Acrylic Acid Derivatives
2-(Benzoylamino)-3-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)acrylic acid
- Structure : Substituted with a pyrazole ring instead of tetrazole .
- Synthesis : Involves condensation of benzoylated intermediates with pyrazole derivatives.
- Comparison : Pyrazole’s lower acidity (pKa ~14) compared to tetrazole (pKa ~4.9) may reduce hydrogen-bonding interactions. The chloro substituent on pyrazole could enhance electrophilic reactivity.
Ethyl 3,3-Diphenyl-2-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)acrylate
- Structure : Oxadiazole-thione replaces tetrazole, with diphenyl substitution on the acrylic acid .
- Synthesis : Uses CS₂ and KOH under reflux, yielding 64.74% C content (theoretical: 64.76%) .
- Comparison: The thioxo-oxadiazole group introduces sulfur, which may influence redox properties.
Physicochemical Properties
Key Observations :
- The target compound’s acrylic acid backbone may enhance conjugation compared to acetic acid derivatives, influencing UV absorption and reactivity.
- Methyl substitution on tetrazole likely increases hydrophobicity, affecting logP values and membrane permeability.
Biological Activity
2-(5-Methyl-tetrazol-1-yl)-3-phenyl-acrylic acid is an organic compound with significant pharmacological potential due to its unique structural features. This article explores its biological activity, synthesis, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₁H₁₀N₄O₂, with a molecular weight of approximately 218.22 g/mol. The compound features a tetrazole ring, a phenyl group, and an acrylic acid moiety, which contribute to its diverse biological activities.
Biological Activities
This compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of tetrazole compounds possess significant antibacterial and antifungal properties. The disc diffusion method has been used to measure zones of inhibition against various microbial strains .
- Anticancer Activity : Research indicates that this compound and its derivatives can inhibit the proliferation of cancer cells. In vitro studies demonstrated that certain derivatives exhibited IC50 values in the low micromolar range against human cancer cell lines such as HCT-116 and MCF-7 .
- Anti-inflammatory Effects : Compounds containing tetrazole rings have been reported to demonstrate anti-inflammatory properties, which may be beneficial in treating conditions characterized by inflammation .
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods, including the Michael addition reaction involving acrylic acid derivatives. The modular approach allows for the creation of a library of compounds with potentially enhanced biological properties .
Table 1: Comparison of Biological Activity of Related Compounds
| Compound Name | Structure Features | Notable Biological Activity |
|---|---|---|
| 5-Methyl-tetrazole | Contains a tetrazole ring | Antimicrobial activity |
| Phenylacrylic Acid | Acrylic acid moiety with phenyl group | Used in polymer chemistry |
| 2-(4-Methylphenyl)-3-phenyloxypropanoic Acid | Multiple aromatic rings | Anti-inflammatory properties |
Case Studies
- Anticancer Activity : A study evaluated the antiproliferative effects of various synthesized compounds derived from this compound on HCT-116 and MCF-7 cell lines. Out of 25 screened derivatives, several showed significant inhibitory action with IC50 values ranging from 1.9 to 7.52 μg/mL .
- Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties of tetrazole derivatives, revealing that certain compounds exhibited superior activity against Candida albicans and Staphylococcus aureus, outperforming standard reference drugs .
Q & A
Q. What are the established synthetic methodologies for 2-(5-Methyl-tetrazol-1-yl)-3-phenyl-acrylic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is typically synthesized via condensation reactions. A common approach involves refluxing 5-methyl-1H-tetrazole derivatives with 3-phenyl-acrylic acid precursors in acetic acid with sodium acetate as a catalyst (3–5 hours, ~70°C). Post-reaction, the product is purified via recrystallization using DMF/acetic acid mixtures, yielding 50–70% purity. Thin-layer chromatography (TLC) with toluene/ethyl acetoacetate/water (8.7:1.2:1.1) is used to confirm purity .
- Key Considerations :
- Prolonged reflux (>5 hours) may degrade heat-sensitive intermediates.
- Sodium acetate acts as both a base and dehydrating agent.
- Data Table :
| Method | Reagents/Conditions | Yield | Purity Analysis | Reference |
|---|---|---|---|---|
| Acetic acid reflux | Sodium acetate, 3–5h reflux | ~50–70% | TLC, Recrystallization | |
| Column chromatography | Silica gel, DMF/AcOH recrystallization | 50% | TLC, NMR |
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR in DMSO-d resolve the tetrazole proton (δ ~8.5–9.0 ppm) and acrylate doublet (J = 15–16 Hz).
- X-ray Crystallography : Single-crystal diffraction using SHELX software (e.g., SHELXL for refinement) confirms bond lengths and angles. For example, tetrazole rings typically show C–N bond lengths of 1.32–1.35 Å .
- IR Spectroscopy : Stretching vibrations for C=O (1680–1720 cm) and tetrazole C–N (1450–1500 cm) are diagnostic .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to minimize by-product formation and improve scalability?
- Methodological Answer :
- Catalyst Screening : Replace sodium acetate with milder bases (e.g., triethylamine) to reduce side reactions.
- Solvent Optimization : Use mixed solvents (e.g., ethanol/water) to enhance solubility of intermediates.
- Stepwise Purification : Combine liquid-liquid extraction (e.g., ethyl acetate/water) with silica gel chromatography to isolate the product from unreacted starting materials .
- Scale-Up Considerations : Implement flow chemistry for controlled heating and mixing, reducing exothermic risks .
Q. What strategies are recommended for resolving contradictions in biological activity data of this compound derivatives across different studies?
- Methodological Answer :
- Longitudinal Study Design : Track biological activity over multiple time points (e.g., 1 week vs. 1 year) to differentiate short-term adaptation from long-term degradation .
- Mediation Analysis : Use structural equation modeling (SEM) to test if "effort exertion" explains variability in activity outcomes (e.g., job performance in stress models) .
- Cross-Validation : Replicate assays under standardized conditions (pH, temperature) and compare with orthogonal methods (e.g., in vitro enzyme inhibition vs. cellular uptake) .
Q. What methodologies are employed to investigate the structure-activity relationships (SAR) of this compound derivatives in pharmacological contexts?
- Methodological Answer :
- Analog Synthesis : Modify substituents on the tetrazole (e.g., 5-methyl vs. 5-aryl) and acrylate (e.g., phenyl vs. heteroaryl) to probe steric/electronic effects .
- Salt Formation : Prepare carboxylate salts (e.g., sodium, potassium) to enhance solubility for in vivo testing .
- In Silico Docking : Use molecular dynamics simulations to predict binding affinities for targets like cyclooxygenase (COX) or angiotensin receptors .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported crystallographic data for this compound derivatives?
- Methodological Answer :
- Re-refinement : Reanalyze raw diffraction data using updated SHELX versions to correct for overfitting .
- Twinned Crystal Analysis : Apply twin laws (e.g., BASF parameter in SHELXL) to account for non-merohedral twinning .
- Cross-Validation : Compare unit cell parameters with Cambridge Structural Database (CSD) entries to identify outliers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
